Camiglibose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127214-23-7 |
|---|---|
Molecular Formula |
C13H25NO9 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
UEZIBPZHJNOZNX-CDTKKYFSSA-N |
SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Other CAS No. |
127214-23-7 |
Synonyms |
1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |
Origin of Product |
United States |
Mechanistic Elucidation of Camiglibose at the Molecular Level
Investigation of α-Glucosidase Inhibition Kinetics
Detailed kinetic studies are essential for characterizing the nature of enzyme inhibition. Such studies typically determine the mode of interaction and quantify the inhibitor's potency.
Identification and Characterization of Primary Molecular Targets
While α-glucosidase is the presumed primary target of Camiglibose, a comprehensive profile of its molecular targets is not available.
Preclinical Pharmacological Investigations of Camiglibose
In Vitro Pharmacological Profiling
Cell-Based Assays and Mechanistic Studies
No specific cell-based assays or mechanistic studies for Camiglibose are available in the public domain. Research on other alpha-glucosidase inhibitors often utilizes intestinal cell lines, such as Caco-2 cells, to investigate mechanisms of action related to carbohydrate absorption and metabolism. springernature.comnih.gov However, no such studies have been published for this compound.
Enzyme Activity Assays and Inhibition Potency Determination
There is no published data detailing the enzyme activity or inhibition potency of this compound. The primary mechanism of alpha-glucosidase inhibitors involves the competitive inhibition of enzymes like sucrase, maltase, and glucoamylase in the small intestine. nih.gov Potency is typically quantified using IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. This information is not available for this compound.
In Vivo Studies Utilizing Animal Models
Development and Validation of Relevant Animal Models
While numerous animal models are used to evaluate antidiabetic agents, there is no information in the scientific literature on the specific development or validation of animal models for the study of this compound. researchgate.netfrontiersin.orgsemanticscholar.org Standard models for this class of drugs include genetic models of obesity and diabetes, such as the Zucker diabetic fatty (ZDF) rat and ob/ob mice, or models where diabetes is chemically induced. nih.govnih.govnih.govresearchgate.net
Preclinical Efficacy Studies in Disease Models
No preclinical efficacy studies for this compound in any disease models have been published. Such studies would typically assess the compound's ability to modulate glycemic control, particularly postprandial hyperglycemia, in relevant animal models of type 2 diabetes. nih.govcapes.gov.br
Pharmacodynamic Biomarker Research
There is no available research on pharmacodynamic biomarkers for this compound. For alpha-glucosidase inhibitors, key pharmacodynamic biomarkers include postprandial plasma glucose and insulin (B600854) levels, which provide direct evidence of the drug's effect on carbohydrate absorption. alliedacademies.orgnih.govnih.gov Studies measuring these biomarkers in response to this compound administration have not been found in the literature.
Advanced Preclinical Methodologies
Exaggerated Pharmacology Assessments
No studies detailing the exaggerated pharmacology of this compound are present in the available literature. Such assessments would typically involve administering escalating doses of the compound to preclinical models to identify the dose-response relationship and the potential for adverse effects that are an extension of its primary pharmacological mechanism.
Predicting Pharmacological Responses in Translational Research
There is no available research on the use of translational models to predict the pharmacological responses of this compound in humans. This type of research would involve correlating findings from animal models with potential human outcomes, a crucial step in bridging the gap between preclinical findings and clinical development.
Compound Names
As no specific data or related compounds were mentioned in the context of this compound's preclinical pharmacology, a table of compound names cannot be compiled.
Structure Activity Relationship Sar and Molecular Design of Camiglibose Analogs
Elucidation of Camiglibose Pharmacophore
The pharmacophore of this compound, as an alpha-glucosidase inhibitor, refers to the essential three-dimensional arrangement of functional groups critical for its inhibitory activity against the enzyme. Alpha-glucosidases are crucial enzymes in carbohydrate metabolism, and their inhibition is a strategy for managing conditions like Type 2 Diabetes Mellitus. mdpi.commdpi.commdpi.com
Key Structural Determinants for α-Glucosidase Inhibition
Alpha-glucosidase enzymes, such as those found in Saccharomyces cerevisiae or human lysosomal alpha-glucosidase, possess active sites that interact with inhibitors. Key amino acid residues within these catalytic domains are critical for binding. For instance, residues like Trp376, Trp402, Asp404, Ile441, Asp443, Trp481, Trp516, Asp518, Met519, Phe525, Arg600, Trp613, Asp616, Asp645, Phe649, and His674 have been identified as part of the active sites of alpha-glucosidase, with Asp518 and Asp616 often highlighted as catalytic residues. mdpi.commdpi.combrieflands.com
The inhibitory mechanism often involves interactions with these active site residues. For example, studies on other alpha-glucosidase inhibitors, such as flavonoids, have shown that specific hydroxyl groups on their A- and B-rings, along with a 3-OH group at the C-ring, are crucial for potent inhibitory activity. The presence of a 5,6,7-trihydroxyflavone structure, for instance, has been deemed crucial for potent inhibition. nih.govnih.gov Similarly, the specific arrangement of the glucopyranoside and piperidine (B6355638) moieties in this compound is fundamental for its interaction with the enzyme's active site.
Influence of Substituent Modifications on Biological Activity
Modifications to the chemical structure of a compound, including the introduction of various substituents, can significantly influence its biological activity, including potency, selectivity, and metabolic stability. hilarispublisher.commdpi.com In the context of alpha-glucosidase inhibitors, even small changes can lead to substantial effects on binding affinity and inhibitory strength. drugdesign.org
The introduction of electron-withdrawing or electron-donating groups, or sterically bulky substituents, can drastically alter activity. For example, in studies of baicalein (B1667712) as an alpha-glucosidase inhibitor, a bulky substituent at the C-8 position was found to be detrimental to activity, regardless of its electronic nature. nih.gov This highlights the importance of steric and electronic factors in the interaction between the inhibitor and the enzyme. The precise nature and position of substituents on the core this compound structure are therefore critical determinants of its efficacy as an alpha-glucosidase inhibitor.
Rational Design and Synthesis of Novel Analogs
Rational drug design aims to create new chemical entities with enhanced biological activity and pharmacological properties by combining structural features from existing compounds or through systematic modifications. hilarispublisher.com
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are indispensable tools in the rational design of novel drug analogs. These fields involve the development and application of computational methods to study molecular structure and physicochemical properties. kallipos.grresearchgate.net Techniques such as molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations are employed. kallipos.grresearchgate.netcompchems.com
Molecular modeling allows scientists to predict the structure, properties, and dynamics of molecules, as well as their interactions with other molecules and their environment. compchems.com In drug discovery, this includes:
Molecular Docking: This computational technique predicts the binding of small molecules to a target protein's active site. It simulates how a ligand fits into a receptor's binding site, assessing the strength and nature of these interactions to guide compound selection. longdom.orgnih.govdrugdiscoverynews.com
Homology Modeling: When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to predict its structure based on known structures of homologous proteins. drugdiscoverynews.com
Virtual Screening: Large libraries of compounds can be virtually screened to identify potential hits that are likely to bind to the target protein with high affinity and specificity. mdpi.comdrugdiscoverynews.com
For this compound and its analogs, these methods can be used to predict how structural changes might affect binding to alpha-glucosidase, allowing for the in silico identification of promising candidates before costly synthesis.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are powerful methods used in drug discovery to establish mathematical relationships between a compound's chemical structure and its biological activity. mdpi.comnih.gov QSAR models identify the regions of space and types of chemical features that are related to the inhibition of enzymatic activity. nih.gov
These studies involve:
Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, physicochemical, geometrical, quantum) are calculated for a set of known active compounds. nih.gov
Statistical Modeling: Statistical methods, such as multiple linear regression, multiple nonlinear regression, or artificial neural networks, are used to build models that correlate these descriptors with observed biological activities (e.g., IC50 values). mdpi.comnih.govnih.gov
Model Validation: The developed QSAR models are validated using a test set of compounds to ensure their predictability and robustness. mdpi.comnih.govnih.gov
For alpha-glucosidase inhibitors, QSAR studies can reveal crucial structural parameters that influence inhibitory potency, such as van der Waals volume, electron density, and electronegativity. nih.gov This information is then used to guide the design of new analogs with improved activity.
Structure-Based Drug Design (SBDD) Principles
Structure-Based Drug Design (SBDD) is a powerful approach that leverages the three-dimensional structure of biological macromolecules, such as enzymes, to guide the design and optimization of drug molecules. longdom.orgnih.govdrugdiscoverynews.comproteinstructures.com The fundamental principle of SBDD is the "lock-and-key" binding mechanism, where a drug molecule (the key) binds to a specific site on the target protein (the lock) to modulate its function. longdom.org
The SBDD process typically involves:
Target Identification and Validation: Identifying a specific protein target involved in a disease (e.g., alpha-glucosidase in diabetes). drugdiscoverynews.comproteinstructures.com
Structural Determination: Obtaining the high-resolution 3D structure of the target protein, usually through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. longdom.orgnih.govdrugdiscoverynews.com For alpha-glucosidase, co-crystal structures with inhibitors provide detailed insights into binding modes. rcsb.org
Hit Identification: Discovering initial small molecules (hits) that can bind to the target's active site. This often involves virtual screening and experimental high-throughput screening. drugdiscoverynews.comproteinstructures.com
Lead Optimization: Iteratively modifying the chemical structure of the identified hits (lead compounds) to enhance their potency, selectivity, and pharmacokinetic properties (e.g., ADME profile). This phase involves cycles of computational modeling, chemical synthesis, biological testing, and structure-based analysis. drugdesign.orgproteinstructures.com
SBDD principles are applied to this compound and its derivatives by analyzing the detailed interactions between the inhibitor and the alpha-glucosidase active site. This allows for the precise modification of functional groups to improve binding affinity, exploit specific hydrogen bonding networks, hydrophobic interactions, or electrostatic interactions within the enzyme's binding pocket. drugdesign.org
Synthetic Methodologies and Chemical Synthesis Pathways for Camiglibose
Total Synthesis Approaches for Camiglibose
Total synthesis strategies for this compound focus on constructing the entire molecular structure from simpler, readily available precursors, ensuring precise control over stereochemistry.
Preparation of Protected Heptononitrile : A protected heptononitrile (compound 5) is prepared in three steps from the bisulfite adduct of nojirimycin (B1679825) (compound 2) researchgate.net.
Conversion to Carboxylic Acid : The protected heptononitrile (5) is stereospecifically converted to a carboxylic acid (compound 6) via acid hydrolysis (using 90% TFA/Hg(TFA)₂) and oxidation (using N₂O₄) researchgate.net. This step reportedly achieves a 90% yield researchgate.net.
Reduction and N-Protection : The resultant carboxylic acid is reduced to an amino alcohol (compound 7), which is then N-protected researchgate.net.
Glycosylation : The N-protected amino alcohol (7) is condensed with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) to yield the glucoside (compound 9) researchgate.net.
Deprotection : Stepwise deprotection of compound 9, involving transfer hydrogenation and base-catalyzed hydrolysis, provides this compound (compound 1) researchgate.net.
Another approach for synthesizing the iminoheptitol core, specifically β-homonojirimycin (a related iminosugar), involves a highly stereoselective double reductive amination of a 2,6-heptodiulose derivative acs.org.
A summary of a key synthetic route is provided below:
| Step | Starting Material(s) | Reagent(s)/Condition(s) | Intermediate(s) / Product | Yield | Reference(s) |
| 1. Preparation of Heptononitrile | Nojirimycin bisulfite adduct (2) | (3 steps) | Protected heptononitrile (5) | Not specified | researchgate.net |
| 2. Conversion to Carboxylic Acid | Protected heptononitrile (5) | 90% TFA/Hg(TFA)₂, N₂O₄ | Carboxylic acid (6) | 90% | researchgate.net |
| 3. Reduction & N-Protection | Carboxylic acid (6) | Reduction, N-protection | Amino alcohol (7), N-protected | Not specified | researchgate.net |
| 4. Glycosylation | N-protected amino alcohol (7), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Condensation | Glucoside (9) | Not specified | researchgate.net |
| 5. Deprotection (Overall Yield) | Glucoside (9) | Transfer hydrogenation, base-catalyzed hydrolysis | This compound (1) | 26% (overall from 2) | researchgate.netslideshare.net |
Stereoselective synthesis is crucial for complex molecules like this compound, which possesses multiple chiral centers. The synthesis described above from nojirimycin bisulfite adduct demonstrates stereospecific conversion of the heptononitrile to the carboxylic acid researchgate.net. Control of stereochemistry in iminosugar synthesis, including polyhydroxylated piperidines (which this compound is a derivative of), often involves strategies such as:
Intramolecular Cyclization : A key step in some syntheses involves stereospecific intramolecular cyclization reactions. For example, a mercuric acetate-catalyzed intramolecular cyclization of a protected amine has been reported as a key step in the synthesis of 2,6-dideoxy-2,6-imino-7-O-β-D-glucopyranosyl-D-glycero-L-gulo-heptitol hydrochloride slideshare.net.
Catalytic Hydrogenation : In the synthesis of related iminoheptitols, catalytic hydrogenation of an azido (B1232118) heptitol followed by hydrolytic removal of protecting groups has been shown to result in novel iminoheptitols with controlled stereochemistry google.com. The stereochemical outcome of catalytic hydrogenation of a C=N bond in a tetrahydropyridine (B1245486) can be influenced by bulky substituents, such as a protected hydroxymethyl group, which can direct the hydrogenation stereochemistry regardless of other groups in the piperidine (B6355638) ring google.com.
Chiral Pool Approaches : Many iminosugar syntheses, including those of homonojirimycins (a family of glycosidase inhibitors to which this compound belongs), leverage readily available chiral starting materials from the "chiral pool," such as D-glucose or D-glucurono-δ-lactone, to establish the desired absolute configurations researchgate.netnih.govresearchgate.net.
Enzymatic Oxidation : Selective enzymatic oxidation steps can be employed to introduce specific functionalities and stereocenters, as seen in the synthesis of 2,6-dideoxy-2,6-iminoheptitols from azido heptitols, where enzymatic oxidation followed by hydrogenation leads to the desired imino sugars nih.gov.
These methods ensure the formation of specific enantiomers or diastereomers, which is critical for the biological activity of this compound.
Semisynthetic and Derivatization Methodologies
Semisynthetic approaches involve modifying naturally occurring or readily available complex precursor molecules to yield this compound or its derivatives. Derivatization methodologies explore novel chemical reactions to introduce specific functionalities.
While the primary synthesis route for this compound (MDL 25,637) is often described as a multi-step total synthesis starting from nojirimycin bisulfite adduct, which can be considered a complex precursor researchgate.netslideshare.net, the term "semisynthetic" is sometimes used more broadly in the context of pharmaceutical substances that are derived from natural products through chemical modification who.intjustia.com. Nojirimycin itself is a natural product, and its bisulfite adduct serves as a key starting material for this compound synthesis researchgate.net. This positions the synthesis of this compound as a modification of a natural product-derived precursor.
The development of this compound synthesis has involved the exploration of specific chemical reactions to achieve its complex structure. Beyond the standard transformations, the literature hints at the use of advanced synthetic techniques:
Ring-forming aminomercuration : This high-yield reaction has been developed for the expeditious synthesis of potent glycosidase inhibitors, which include iminosugars like this compound researchgate.net.
Nucleophilic substitution : In the enantiospecific synthesis of deoxymannojirimycin (a related iminosugar), a key step involved the nucleophilic substitution of a trifluoromethanesulfonyloxy group from C-2 of D-glucose researchgate.net. While not directly for this compound, this illustrates the type of precise reactions employed in iminosugar chemistry.
Intramolecular nucleophilic amination : This reaction is a key step in some short and simple synthetic routes to polyhydroxylated piperidines and pyrrolidines, which are structural motifs found in this compound researchgate.netresearchgate.net.
These reactions contribute to the efficiency and selectivity of the synthetic pathways.
Process Chemistry Research and Optimization
Process chemistry research for this compound focuses on scaling up the synthesis from laboratory to industrial production, optimizing reaction conditions, improving yields, reducing costs, and ensuring environmental sustainability epo.orgfiveable.meonlytrainings.comwvu.edunumberanalytics.comuniv-rennes.frleeds.ac.ukscientificupdate.com. Key aspects of process optimization include:
Yield Improvement : Optimizing reaction parameters such as temperature, pressure, reactant ratios, and catalyst loading to maximize the yield of desired products and intermediates onlytrainings.com.
Cost Reduction : Identifying more economical reagents, solvents, and catalysts, and minimizing waste generation onlytrainings.comleeds.ac.uk.
Efficiency and Productivity : Streamlining synthetic steps, reducing reaction times, and improving throughput for large-scale preparation researchgate.netfiveable.menumberanalytics.com.
Environmental Impact : Developing greener chemical processes by reducing the use of hazardous substances, minimizing energy consumption, and optimizing waste treatment fiveable.meonlytrainings.comuniv-rennes.frleeds.ac.uk.
Process Simulation and Modeling : Utilizing computational tools to simulate and model chemical processes, allowing for the evaluation of different operating conditions and design configurations without extensive physical experimentation fiveable.mewvu.edunumberanalytics.comnumberanalytics.com. This helps in identifying bottlenecks and assessing process feasibility fiveable.me.
Quality Control : Ensuring consistent product quality and purity throughout the manufacturing process leeds.ac.uk.
The facile and practical synthesis route mentioned earlier, which is useful for large-scale preparation of this compound, exemplifies the application of process chemistry principles researchgate.netslideshare.net.
Scalability and Efficiency of Synthetic Pathways
Key considerations for scalability and efficiency include:
Purity : Achieving high purity of the final product and intermediates is crucial for pharmaceutical applications. Efficient synthetic methods often incorporate strategies that facilitate purification, potentially reducing the need for extensive and costly chromatographic separations google.comchemicals.co.uk.
Cost-Effectiveness : The choice of reagents, solvents, and reaction conditions directly influences the economic viability of a synthesis. Utilizing inexpensive and readily available starting materials and minimizing reagent consumption contribute to cost efficiency chemicals.co.uk.
Reproducibility : A scalable process must be highly reproducible, consistently yielding the desired product with the specified purity and yield under various manufacturing conditions google.com.
Process Intensification : Designing reactions that can be run at higher concentrations, in continuous flow, or with reduced reaction times can improve throughput and efficiency google.com.
For instance, in the development of other APIs, processes have been optimized to deliver multi-kilogram quantities with high purity and improved safety, reproducibility, and scalability, often by eliminating problematic steps or optimizing high-energy intermediates google.com. Similarly, improved processes for other complex molecules have focused on reducing the number of steps, achieving single enantiomer access without chromatography, and minimizing protecting group use, leading to higher isolated yields chemicals.co.uk. While specific data for this compound is not available in the provided search results, these general principles would apply to its large-scale synthesis.
Advanced Research Directions and Future Perspectives for Camiglibose in Therapeutic Science
Exploration of Additional Molecular Interactions and Off-Target Effects
Understanding the full spectrum of a drug's molecular interactions and potential off-target effects is crucial for comprehensive pharmacological profiling and risk assessment. For Camiglibose, this involves moving beyond its primary α-glucosidase inhibitory action to explore broader biological impacts.
Proteomic and Metabolomic Profiling in Preclinical Models
The application of proteomic and metabolomic profiling in preclinical models offers a powerful avenue to uncover systemic responses to this compound. Metabolomics, which comprehensively analyzes metabolites in a biological system, can reveal the metabolic composition at a given physiological status and identify changes in metabolic pathways induced by a compound. mdpi.commdpi.com Similarly, proteomic analysis can provide insights into alterations in protein expression and post-translational modifications, offering a broader view of cellular and tissue-level responses. These "omics" approaches can help identify unexpected pathways influenced by this compound, potentially revealing novel therapeutic targets or contributing to a more complete understanding of its mechanism of action. mdpi.comtd2inc.com For instance, metabolite profiling can be used to assess the suitability of animal models for toxicological evaluations by comparing drug metabolism across species to identify potential differences that could contribute to drug toxicity. evotec.com This type of profiling can also be used to identify biomarkers that predict disease status, detect early-stage cancer, direct therapies, and determine drug efficacy. amegroups.cn
Interrogating System-Level Responses
Beyond molecular-level changes, interrogating system-level responses to this compound involves examining its broader physiological impact. This can include assessing its effects on various organ systems, inflammatory markers, or the gut microbiome, given its action within the gastrointestinal tract. Such studies would aim to understand how the primary inhibition of α-glucosidase translates into systemic changes and whether these changes contribute to, or detract from, its therapeutic benefits. This holistic approach is essential for identifying any unforeseen benefits or potential long-term effects that might not be apparent from single-target studies.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by offering data-driven solutions to accelerate various stages of research. nih.govelix-inc.comresearchgate.net Their integration into this compound research holds significant promise for optimizing its development and identifying new therapeutic opportunities.
AI-Driven Prediction of Biological Activity
AI-Assisted Retrosynthetic Analysis for Analog Discovery
Comparative Pharmacological Analyses with Other α-Glucosidase Inhibitors
Comparative pharmacological analyses are essential to position this compound within the existing landscape of α-glucosidase inhibitors. This involves direct comparisons with established drugs such as Acarbose (B1664774), Miglitol, and Voglibose, which are currently used for lowering postprandial blood glucose levels in diabetes mellitus. wikipedia.orgmims.comwikidoc.orgscienceopen.comresearchgate.netnih.govnih.gov
These comparisons would focus on various pharmacological parameters:
Potency: Evaluating the half-maximal inhibitory concentration (IC50) or similar metrics to determine the relative strength of inhibition against α-glucosidase enzymes.
Selectivity: Assessing the specificity of this compound's inhibition across different α-glucosidase isoforms (e.g., sucrase, maltase, isomaltase) and potentially other related enzymes, which could influence its efficacy and side effect profile. Acarbose, for instance, inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, with varying potency across glucoamylase, sucrase, maltase, and isomaltase. nih.gov
Mechanism of Action: While all are α-glucosidase inhibitors, subtle differences in their binding modes or interaction with the enzyme could lead to distinct pharmacological profiles. Acarbose, Miglitol, and Voglibose are pseudo-carbohydrates that competitively inhibit α-glucosidase enzymes. scienceopen.com Miglitol, for example, reversibly inhibits membrane-bound intestinal α-glucosidase enzymes. mims.com
Such comparative studies would provide critical data to highlight this compound's unique advantages or disadvantages, guiding its potential clinical development and therapeutic positioning. For instance, some studies suggest that α-glucosidase inhibitors can reduce body weight in type 2 diabetes, though a meta-analysis on acarbose showed minor effects. nih.gov In comparisons, Miglitol has shown significant improvements in HbA1c and reductions in body weight and BMI in Japanese patients with obese type 2 diabetes, outperforming Acarbose and Voglibose in some aspects. nih.gov Voglibose is noted to be the latest molecule in this class and has been suggested to score over both Acarbose and Miglitol in terms of potency. wikidoc.org
Differentiating Mechanistic Nuances
This compound functions as an inhibitor of alpha-glucosidase, an enteric enzyme located in the brush border of the small intestines. nih.gov The primary action involves binding to and inhibiting this enzyme, which is responsible for hydrolyzing complex carbohydrates such as oligosaccharides and disaccharides into simpler monosaccharides, including glucose. nih.gov By impeding this enzymatic breakdown, this compound effectively reduces the rate at which glucose is absorbed into the bloodstream, thereby mitigating the postprandial rise in blood glucose levels. nih.gov
Within the class of alpha-glucosidase inhibitors (AGIs), which also includes compounds like acarbose and miglitol, the core mechanism of delaying carbohydrate digestion is shared. wikipedia.orgafricanjournalofdiabetesmedicine.com However, specific differentiating mechanistic nuances for this compound, beyond its general classification as a glucopyranoside alpha-glucosidase inhibitor, are not extensively detailed in the available research. For instance, while acarbose is known to inhibit both pancreatic alpha-amylase and alpha-glucosidase and is degraded by gut bacterial enzymes, and miglitol, resembling a monosaccharide, is relatively well-absorbed, such comparative molecular-level distinctions regarding binding specificity or additional enzymatic targets are not prominently reported for this compound. wikipedia.org Its mechanism is consistently described in line with the general action of AGIs. nih.govmdpi.comafricanjournalofdiabetesmedicine.com
Novel Applications and Repurposing Research Avenues
Currently, the available scientific literature does not extensively detail specific novel applications or active repurposing research avenues solely focused on this compound beyond its historical development as an alpha-glucosidase inhibitor for diabetes mellitus. Given its inactive clinical status, direct research into new indications for this compound itself appears limited. who.intmdpi.com
However, the broader class of alpha-glucosidase inhibitors, to which this compound belongs, continues to be a subject of interest in research related to various metabolic disorders. These compounds are frequently mentioned in the context of combination therapies or as reference compounds in patents exploring new agents for conditions such as obesity, dyslipidemia, hyperlipidemia, and type 2 diabetes. google.comgoogle.comgoogleapis.comjustia.com For instance, they are listed as potential co-administered agents alongside novel acetyl-CoA carboxylase (ACC) inhibitors or diacylglycerol acyltransferase 2 (DGAT2) inhibitors in strategies aimed at comprehensively addressing metabolic syndrome. google.comgoogle.comjustia.com This indicates the continued relevance of the alpha-glucosidase inhibition mechanism in the landscape of metabolic disease research, even if specific repurposing efforts for this compound itself are not explicitly outlined.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
